molecular formula C16H18NO3P B5564693 N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

Cat. No.: B5564693
M. Wt: 303.29 g/mol
InChI Key: BMXNWGMYEHSSMW-UHFFFAOYSA-N
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Description

N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a phosphorus atom bonded to a phenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline typically involves multi-step organic reactions. One common approach is the reaction of phenylphosphoryl chloride with aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce aminophosphine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phosphorylated Anilines: These compounds share the aniline moiety but differ in their phosphorus-containing groups.

  • Phosphoramidates: These compounds have similar structures but differ in the arrangement of their atoms.

Uniqueness: N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline is unique due to its specific arrangement of the phosphorus atom and the phenyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO3P/c18-21(19-12-7-13-20-21)16(14-8-3-1-4-9-14)17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXNWGMYEHSSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1)C(C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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